![molecular formula C9H20ClNS B1447727 Clorhidrato de 2-[2-(Etilsulfanil)etil]piperidina CAS No. 1864073-52-8](/img/structure/B1447727.png)

Clorhidrato de 2-[2-(Etilsulfanil)etil]piperidina

Descripción general

Descripción

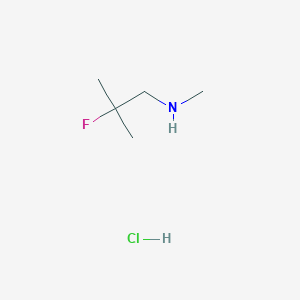

“2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C9H20ClNS and a molecular weight of 209.78 g/mol .

Molecular Structure Analysis

The molecular structure of “2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is an ethylsulfanyl group and an ethyl group .Chemical Reactions Analysis

While specific chemical reactions involving “2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride” are not available, piperidine derivatives are known to undergo various types of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación

Farmacología

Clorhidrato de 2-[2-(Etilsulfanil)etil]piperidina: tiene implicaciones significativas en farmacología, particularmente en el desarrollo de nuevos agentes terapéuticos. Los derivados de piperidina son conocidos por su presencia en diversas clases de productos farmacéuticos . Se exploran por su potencial para tratar enfermedades como el cáncer, donde pueden actuar como agentes clínicos contra varios tipos de cáncer .

Síntesis orgánica

En la síntesis orgánica, este compuesto se puede utilizar en la formación de derivados de piperidina, que son intermediarios valiosos. Estos derivados incluyen piperidinas sustituidas, espiropiperidinas y piperidinonas, que son cruciales para sintetizar moléculas biológicamente activas .

Química medicinal

El papel del compuesto en la química medicinal se destaca por su uso en la síntesis de fármacos como donepezilo, que se utiliza para tratar la enfermedad de Alzheimer. El núcleo de piperidina es un componente clave en la estructura de tales medicamentos, y las modificaciones a esta estructura central pueden conducir al desarrollo de nuevos agentes terapéuticos .

Bioquímica

En bioquímica, This compound puede contribuir al estudio de las interacciones enzima-sustrato y al desarrollo de inhibidores enzimáticos. Los derivados de piperidina se utilizan a menudo para explorar vías biológicas y comprender los mecanismos moleculares de las enfermedades .

Ingeniería química

Este compuesto es relevante en la ingeniería química para el diseño de procesos que implican la síntesis de compuestos orgánicos complejos. Sus derivados se utilizan como bloques de construcción en la construcción de moléculas más grandes y complejas con funciones específicas .

Ciencias ambientales

En las ciencias ambientales, los derivados de piperidina se pueden estudiar por su impacto ambiental, biodegradabilidad y uso potencial en química verde. Comprender las implicaciones ecológicas de estos compuestos es crucial para desarrollar prácticas sostenibles .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . For instance, the benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .

Mode of Action

In the case of benzyl-piperidine derivatives, they provide good binding to the catalytic site of the acetylcholinesterase (ache) enzyme, interacting with specific amino acids . This interaction could potentially inhibit the activity of the AChE enzyme.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of pharmacological activities .

Result of Action

Piperidine derivatives are known to have a wide range of biological and pharmacological activities .

Análisis Bioquímico

Biochemical Properties

2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form stable hydrophobic interactions with catalytic pockets of certain enzymes, such as IKKβ . These interactions are crucial for its inhibitory properties, making it a potential candidate for drug development targeting specific biochemical pathways.

Cellular Effects

The effects of 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that it can affect the activity of cholinesterase receptors, interacting with key amino acids in the catalytic site . This interaction can lead to changes in cell signaling and metabolic processes, highlighting its potential therapeutic applications.

Molecular Mechanism

At the molecular level, 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit or activate enzymes by binding to their active sites. For example, the benzyl-piperidine group within the compound provides good binding to the catalytic site of the AChE enzyme, interacting with residues such as Trp84, Trp279, Phe330, and Phe331 . These interactions can lead to changes in gene expression and enzyme activity, contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride over time in laboratory settings are critical for its application in research. Studies have shown that this compound maintains its stability under specific conditions, but it may degrade over time, affecting its long-term efficacy . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride vary with different dosages in animal models. Research has demonstrated that while low doses may have therapeutic benefits, high doses can lead to toxic or adverse effects . Identifying the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, affecting metabolic flux and metabolite levels . These interactions are vital for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride within cells and tissues are influenced by specific transporters and binding proteins. These factors determine its localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biochemical interactions and therapeutic potential . Identifying these localization patterns is crucial for developing targeted therapies.

Propiedades

IUPAC Name |

2-(2-ethylsulfanylethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NS.ClH/c1-2-11-8-6-9-5-3-4-7-10-9;/h9-10H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKRLOMIOKPXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447646.png)

![2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447647.png)

![[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447650.png)

![3-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447652.png)

![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)

![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)

![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)

![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)